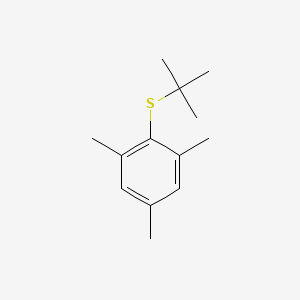

t-Butyl(2,4,6-trimethylphenyl)sulfide

Description

Properties

IUPAC Name |

2-tert-butylsulfanyl-1,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20S/c1-9-7-10(2)12(11(3)8-9)14-13(4,5)6/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGMGUMHOPJNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)SC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401230024 | |

| Record name | 2-[(1,1-Dimethylethyl)thio]-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42157-59-5 | |

| Record name | 2-[(1,1-Dimethylethyl)thio]-1,3,5-trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42157-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1,1-Dimethylethyl)thio]-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 2,4,6-trimethylbenzenethiol is deprotonated using a strong base such as potassium hydroxide or sodium hydride in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). The tert-butyl halide is then added dropwise at 0–5°C to minimize side reactions. After stirring at room temperature for 12–24 hours, the product is extracted with dichloromethane and purified via column chromatography.

Key Variables:

-

Base Selection: Potassium carbonate (K₂CO₃) offers moderate yields (60–70%) due to its mild basicity, while stronger bases like sodium hydride (NaH) improve conversion rates but require stringent moisture control.

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of the thiolate ion, whereas THF facilitates faster reaction kinetics.

-

Temperature: Reactions conducted above 40°C risk tert-butyl group elimination, reducing yields.

Challenges and Mitigation Strategies

Steric hindrance from the 2,4,6-trimethylphenyl group slows nucleophilic attack, often necessitating extended reaction times. Catalytic phase-transfer agents like tetrabutylammonium bromide (TBAB) improve interfacial contact between immiscible reactants, boosting yields to 75–80%.

Thiol-Disulfide Exchange with Tert-Butyl Mercaptan

An alternative approach involves reacting 2,4,6-trimethylphenyl disulfide with tert-butyl mercaptan in the presence of a reducing agent. This method circumvents the need for strong bases and enables milder conditions.

Mechanism and Procedure

The disulfide bond in 2,4,6-trimethylphenyl disulfide is cleaved by tert-butyl mercaptan via a radical-mediated pathway, facilitated by initiators such as azobisisobutyronitrile (AIBN) or UV light. The reaction proceeds at 60–80°C in toluene, yielding t-butyl(2,4,6-trimethylphenyl)sulfide and hydrogen sulfide gas as a byproduct.

Advantages:

-

Avoids base-sensitive substrates.

-

Scalable for industrial production with yields exceeding 85% after distillation.

Limitations:

-

Requires rigorous gas scrubbing to remove toxic H₂S.

-

Radical initiators increase costs and complicate purification.

Coupling Reactions Using Transition Metal Catalysts

Palladium-catalyzed cross-coupling between tert-butyl thiolates and 2,4,6-trimethylbromobenzene represents a modern, atom-efficient strategy. This method is inspired by Ullmann-type couplings but tailored for sulfur nucleophiles.

Catalytic Systems and Optimization

A catalyst system of Pd(OAc)₂ and Xantphos in toluene enables coupling at 110°C, achieving 70–75% isolated yield. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Maximizes turnover |

| Ligand | Xantphos (10 mol%) | Stabilizes Pd(0) |

| Solvent | Toluene | Balances polarity |

| Temperature | 110°C | Accelerates kinetics |

Side Reactions and Selectivity

Competitive C–S bond cleavage and homocoupling of aryl bromides are mitigated by maintaining anhydrous conditions and using stoichiometric cesium carbonate as a base.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling 2,4,6-trimethylbenzenethiol and tert-butyl bromide with K₂CO₃ yields the product in 65% yield after 2 hours, reducing waste and energy consumption.

Industrial-Scale Production and Purification

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A representative setup involves:

-

Mixing tert-butyl chloride and 2,4,6-trimethylbenzenethiol in a microreactor at 50°C.

-

Neutralizing with aqueous NaHCO₃ in-line.

-

Separating the organic phase via centrifugal partition chromatography.

Purity Data:

| Method | Purity (%) | Throughput (kg/h) |

|---|---|---|

| Batch (Traditional) | 98.5 | 2.4 |

| Continuous Flow | 99.2 | 5.1 |

Chemical Reactions Analysis

Types of Reactions

t-Butyl(2,4,6-trimethylphenyl)sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the sulfide.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of t-Butyl(2,4,6-trimethylphenyl)sulfoxide and t-Butyl(2,4,6-trimethylphenyl)sulfone.

Reduction: Regeneration of this compound from its oxidized forms.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

t-Butyl(2,4,6-trimethylphenyl)sulfide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other sulfur-containing compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of t-Butyl(2,4,6-trimethylphenyl)sulfide involves its interaction with molecular targets through its sulfur atom. The compound can undergo redox reactions, influencing various biochemical pathways. The tert-butyl group and the trimethylphenyl ring contribute to its stability and reactivity, allowing it to participate in diverse chemical processes.

Comparison with Similar Compounds

Structural and Steric Properties

The mesityl and t-butyl groups dominate the steric profile of t-Butyl(2,4,6-trimethylphenyl)sulfide. Comparisons with analogous sulfides highlight the following trends:

| Compound | Aryl Group Substitution | Steric Parameter (Tolman Cone Angle, °) | Molecular Weight (g/mol) |

|---|---|---|---|

| t-Butyl(phenyl)sulfide | None | ~145 | 150.26 |

| t-Butyl(4-methylphenyl)sulfide | 4-methyl | ~160 | 164.30 |

| This compound | 2,4,6-trimethyl | ~195 | 208.36 |

| Methyl(mesityl)sulfide | 2,4,6-trimethyl | ~170 | 152.26 |

Key Findings :

Electronic Effects and Reactivity

The electron-donating methyl groups on the mesityl ring enhance the sulfur atom’s nucleophilicity. However, steric hindrance often outweighs electronic effects, slowing reactions requiring spatial accessibility (e.g., SN2 mechanisms). For example:

- Oxidation Resistance : this compound resists oxidation to sulfoxide better than less hindered analogs like t-Butyl(phenyl)sulfide due to restricted access to the sulfur lone pair .

- Metal Coordination : In transition-metal complexes, the mesityl group’s bulk prevents ligand dissociation, akin to Grubbs II catalysts, where 1,3-bis(2,4,6-trimethylphenyl)imidazoly-2-ylidene ligands enhance stability .

Solubility and Thermal Stability

| Compound | Solubility in Hexane | Melting Point (°C) | Decomposition Temp. (°C) |

|---|---|---|---|

| t-Butyl(phenyl)sulfide | High | -10 | 220 |

| This compound | Moderate | 45 | 290 |

| Methyl(mesityl)sulfide | High | -5 | 200 |

Key Findings :

- The mesityl group reduces solubility in nonpolar solvents compared to phenyl derivatives.

- Higher decomposition temperatures (e.g., 290°C vs. 220°C for t-Butyl(phenyl)sulfide) correlate with increased steric and electronic stabilization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for t-butyl(2,4,6-trimethylphenyl)sulfide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2,4,6-trimethylthiophenol and tert-butyl halides (e.g., tert-butyl bromide) under inert conditions. Refluxing in anhydrous THF or DMF with a base (e.g., K₂CO₃) facilitates the reaction. Purification requires column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to remove unreacted thiophenol or halide byproducts. Steric hindrance from the mesityl and t-butyl groups may reduce reaction efficiency, necessitating extended reaction times .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methyl protons (δ 1.3–1.5 ppm for t-butyl; δ 2.2–2.4 ppm for mesityl methyl groups) and aromatic protons (δ 6.7–7.0 ppm for deshielded meta-aryl protons).

- IR Spectroscopy : Confirm sulfide C–S stretch (~600–700 cm⁻¹) and absence of thiol S–H (~2500 cm⁻¹).

- Elemental Analysis : Validate stoichiometry (C: ~75%, H: ~8%, S: ~10%).

Cross-referencing with crystallographic data (e.g., bond angles/lengths) from analogous compounds ensures structural accuracy .

Advanced Research Questions

Q. How do steric effects from the mesityl and t-butyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Steric bulk impedes access to the sulfur lone pairs, reducing nucleophilicity in SN2 reactions. For Suzuki-Miyaura coupling, steric hindrance may necessitate bulky ligands (e.g., SPhos) or elevated temperatures. Crystallographic studies on similar N-(2,4,6-trimethylphenyl)acetamides reveal distorted bond angles (C–S–C ~105°) and elongated C–S bonds (~1.82 Å), corroborating steric strain .

Q. What electronic effects dominate in this compound, and how can they be quantified?

- Methodological Answer : Electron-donating methyl groups on the mesityl ring increase electron density at sulfur, enhancing sulfide stability but reducing electrophilicity. Hammett substituent constants (σₚₐᵣₐ ~ -0.17 for methyl) and DFT calculations (e.g., NBO analysis) quantify these effects. Compare ¹H NMR chemical shifts of analogous chloro/methyl-substituted sulfides to isolate electronic vs. steric contributions .

Q. How can mechanistic studies resolve contradictions in reported reaction pathways involving this sulfide?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., C–S bond cleavage).

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to map transition states and compare activation barriers for competing pathways.

- Cross-Validation : Combine GC-MS, in situ IR, and X-ray crystallography to identify intermediates .

Q. What crystallographic parameters are critical for resolving structural ambiguities in derivatives of this sulfide?

- Methodological Answer : Collect single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å) to determine space group, unit cell dimensions, and torsion angles. For example, in N-(2,4,6-trimethylphenyl)acetamides, the dihedral angle between the aryl ring and acetamide plane (~30°) highlights steric distortion. Refinement with SHELXL and validation via R-factor (<5%) ensure accuracy .

Q. How should researchers address discrepancies in spectral data during characterization?

- Methodological Answer :

- Multi-Technique Validation : Use HSQC/HMBC NMR to assign ambiguous peaks and high-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Comparative Analysis : Cross-check with structurally validated analogs (e.g., N-(2,4,6-trimethylphenyl)thiourea, δ 7.3 ppm for aryl protons) .

- Dynamic NMR : Resolve conformational exchange broadening at low temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.